molecular formula C20H20N6O B11003290 N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11003290
M. Wt: 360.4 g/mol
InChI Key: AWWDUZRTUCRZDC-UHFFFAOYSA-N
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Description

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core linked to a pyrazole ring, which is further connected to a pyridine moiety. The presence of these heterocyclic structures contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is then functionalized to introduce the propan-2-yl group. Subsequent steps involve the formation of the pyrazole ring and its attachment to the benzimidazole core. The final step includes the introduction of the pyridine moiety and the formation of the carboxamide group. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods like crystallization, chromatography, and recrystallization are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Zonisamide: A sulfonamide-based compound with anticonvulsant properties.

    Pyrazole derivatives: Compounds with similar pyrazole rings that exhibit various biological activities.

    Benzimidazole derivatives: Compounds with benzimidazole cores that are used in pharmaceuticals and agrochemicals.

Uniqueness

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of benzimidazole, pyrazole, and pyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse reactivity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N6O/c1-13(2)26-18-8-4-3-7-15(18)23-19(26)12-22-20(27)17-10-16(24-25-17)14-6-5-9-21-11-14/h3-11,13H,12H2,1-2H3,(H,22,27)(H,24,25)

InChI Key

AWWDUZRTUCRZDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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